molecular formula C9H21ClSi B041024 Triisopropylsilyl chloride CAS No. 13154-24-0

Triisopropylsilyl chloride

Cat. No. B041024
CAS RN: 13154-24-0
M. Wt: 192.8 g/mol
InChI Key: KQIADDMXRMTWHZ-UHFFFAOYSA-N
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Patent
US05312949

Procedure details

A thermometer, hydrogen chloride gas inlet tube, and reflux condenser were fitted to a stirrer-equipped 200 mL four-neck flask, and 80 g triisopropylsilane was then introduced into the flask. This was followed by the addition of 0.01 g platinum/divinyltetramethyldisiloxane complex and heating to 100° C. Hydrogen chloride gas was then introduced into the mixture. The introduction of hydrogen chloride gas was suspended after 4 hours. Vacuum distillation yielded 94 g triisopropylchlorosilane (purity≥99%). The triisopropylsilane yield was 97%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[ClH:1].[CH:2]([SiH:5]([CH:9]([CH3:11])[CH3:10])[CH:6]([CH3:8])[CH3:7])([CH3:4])[CH3:3]>>[CH:2]([Si:5]([CH:9]([CH3:11])[CH3:10])([CH:6]([CH3:8])[CH3:7])[Cl:1])([CH3:4])[CH3:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
80 g
Type
reactant
Smiles
C(C)(C)[SiH](C(C)C)C(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were fitted to a stirrer-equipped 200 mL four-neck flask
ADDITION
Type
ADDITION
Details
This was followed by the addition of 0.01 g platinum/divinyltetramethyldisiloxane complex
DISTILLATION
Type
DISTILLATION
Details
Vacuum distillation

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)[Si](Cl)(C(C)C)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 94 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.